Fmoc-alpha-methyl-DL-valine
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Overview
Description
Fmoc-alpha-methyl-DL-valine is a derivative of valine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the alpha-methyl-DL-valine. This protecting group is commonly used in peptide synthesis to protect the amino group during the coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-alpha-methyl-DL-valine typically involves the protection of the amino group of alpha-methyl-DL-valine with the Fmoc group. This can be achieved by reacting alpha-methyl-DL-valine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which reacts with the amino group to form the Fmoc-protected compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Fmoc protection.
Chemical Reactions Analysis
Types of Reactions
Fmoc-alpha-methyl-DL-valine undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine in N,N-dimethylformamide (DMF).
Coupling Reactions: The compound can participate in peptide coupling reactions where the carboxyl group of one amino acid reacts with the amino group of another to form a peptide bond.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
Fmoc-alpha-methyl-DL-valine has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Drug Development: The compound is used in the development of peptide-based drugs.
Analytical Chemistry: The Fmoc group is used in the derivatization of amino acids for analysis by high-performance liquid chromatography (HPLC).
Mechanism of Action
The primary mechanism of action of Fmoc-alpha-methyl-DL-valine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-valine: Similar to Fmoc-alpha-methyl-DL-valine but lacks the alpha-methyl group.
Fmoc-D-valine: The D-enantiomer of Fmoc-L-valine.
Fmoc-alpha-methyl-L-valine: The L-enantiomer of this compound.
Uniqueness
This compound is unique due to the presence of the alpha-methyl group, which can influence the steric properties and reactivity of the compound. This makes it a valuable building block in the synthesis of peptides with specific structural and functional properties .
Properties
Molecular Formula |
C21H23NO4 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2,3-dimethylbutanoic acid |
InChI |
InChI=1S/C21H23NO4/c1-13(2)21(3,19(23)24)22-20(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18H,12H2,1-3H3,(H,22,25)(H,23,24) |
InChI Key |
AWEZXIRZNQCCNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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